
1-Methyl-2-pentylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-pentylcyclopropane is an organic compound with the molecular formula C₉H₁₈ . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a methyl group and a pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylcyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 1-pentene with diazomethane in the presence of a catalyst can yield this compound. The reaction conditions typically include a solvent such as diethyl ether and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropylmethane derivatives using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, forming compounds like 1-methyl-2-pentyl-3-chlorocyclopropane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Cyclopropane carboxylic acids.
Reduction: Cyclopropylmethane derivatives.
Substitution: Halogenated cyclopropane compounds.
Scientific Research Applications
1-Methyl-2-pentylcyclopropane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-pentylcyclopropane involves its interaction with molecular targets through its cyclopropane ring. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methylcyclopropane: A cyclopropane ring substituted with a single methyl group.
2-Pentylcyclopropane: A cyclopropane ring substituted with a pentyl group.
Uniqueness: 1-Methyl-2-pentylcyclopropane is unique due to the presence of both a methyl group and a pentyl group on the cyclopropane ring. This substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
41977-37-1 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1-methyl-2-pentylcyclopropane |
InChI |
InChI=1S/C9H18/c1-3-4-5-6-9-7-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
SSVIRINIJMZEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


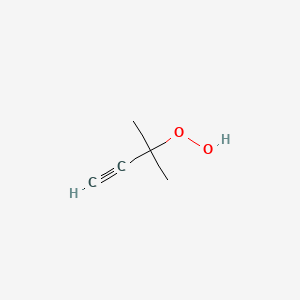
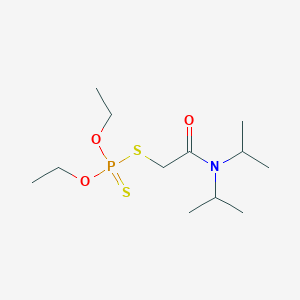
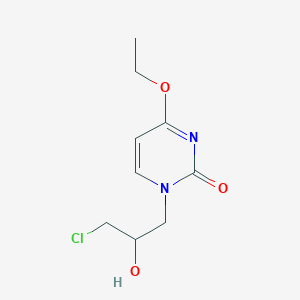
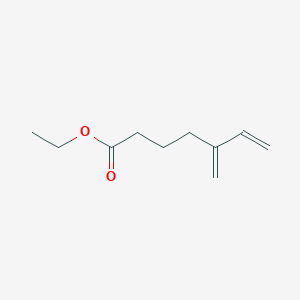
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
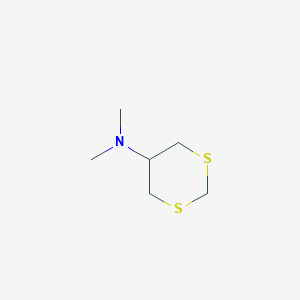
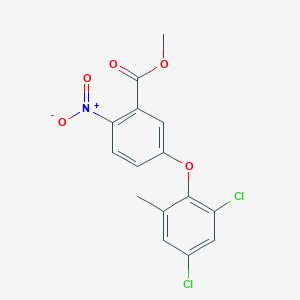
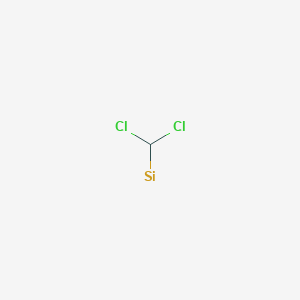
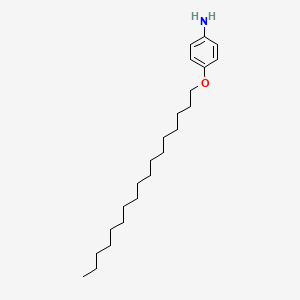
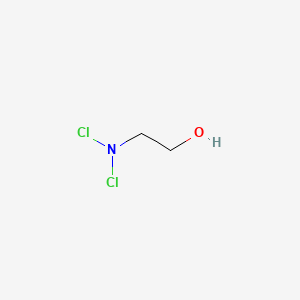
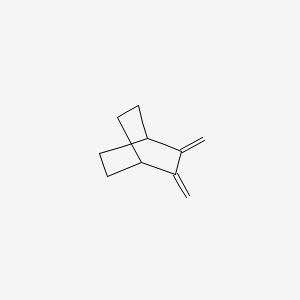

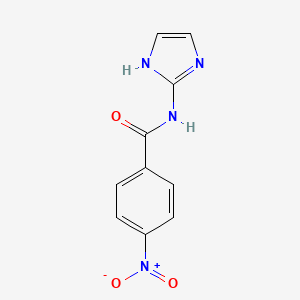
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
